molecular formula C17H14N4O3S B6560079 7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-65-0

7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6560079
CAS RN: 1021260-65-0
M. Wt: 354.4 g/mol
InChI Key: RGPFSBVKHCKYSD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that likely belongs to the class of compounds known as thiadiazoles . Thiadiazoles are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . They are often used in the synthesis of various pharmaceuticals due to their extensive therapeutic uses .


Molecular Structure Analysis

The molecular structure of such compounds is often complex and can exist in different isomeric forms . The structure often includes a five-membered triazole ring fused with a six-membered thiadiazine ring .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse. For instance, substituted 5,7,8,9-tetrahydro-6H-[1,3,4]thiadiazolo[2,3-b]quinazolin-6-one compounds can be synthesized from 1,3,4-thiadiazol-2-amine, dimedone and substituted aromatic aldehyde in the presence of CuI in ethanol .

Mechanism of Action

The mechanism of action of these compounds often depends on their specific chemical structure and the target they interact with. They can exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Future Directions

The future research directions in this field could involve the development of new synthetic methods, exploration of new biological activities, and the design and development of new drugs based on these compounds .

properties

IUPAC Name

2-anilino-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-23-13-8-11-12(9-14(13)24-2)19-17-21(15(11)22)20-16(25-17)18-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPFSBVKHCKYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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